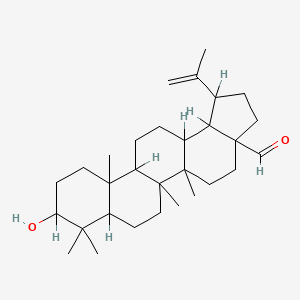

Betulinaldehyde

描述

桦木醛是一种天然存在的五环羽扇豆烷型三萜类化合物。它来源于桦木树皮中的白桦脂醇。 桦木醛因其潜在的药理特性而受到广泛关注,包括抗癌、抗病毒和抗炎活性 .

准备方法

合成路线和反应条件: 桦木醛可以通过一系列氧化反应从白桦脂醇合成。一种常见的方法是使用吡啶二铬酸盐络合物和乙酸酐在二甲基甲酰胺中氧化白桦脂醇。 该反应生成桦木酸,然后使用硼氢化钠在醇溶剂中还原为桦木醛 .

工业生产方法: 桦木醛的工业生产通常涉及从桦木树皮中提取白桦脂醇,然后化学转化为桦木醛。该过程通常包括:

- 使用乙醇或甲醇等溶剂从桦木树皮中提取白桦脂醇。

- 使用氧化剂将白桦脂醇氧化为桦木酸。

- 使用硼氢化钠等还原剂将桦木酸还原为桦木醛 .

化学反应分析

反应类型: 桦木醛会发生各种化学反应,包括:

氧化: 桦木醛可以氧化为桦木酸。

还原: 它可以还原为白桦脂醇。

取代: 可以通过取代反应在分子不同位置引入官能团.

常用试剂和条件:

氧化: 吡啶二铬酸盐络合物、乙酸酐、二甲基甲酰胺。

还原: 硼氢化钠、醇溶剂。

取代: 各种试剂,取决于所需的官能团.

主要产物:

氧化: 桦木酸。

还原: 白桦脂醇。

取代: 具有不同官能团的各种衍生物.

科学研究应用

Anticancer Properties

Betulinaldehyde has demonstrated promising anticancer effects, particularly against various cancer cell lines. Research indicates that it can inhibit cell viability, proliferation, and migration in lung cancer cells (A549) through mechanisms involving the Akt, MAPK, and STAT3 signaling pathways. In vivo studies have shown that this compound can significantly reduce tumor growth in xenograft models when administered at varying dosages .

Case Study: Lung Cancer

- Cell Line : A549 (non-small cell lung carcinoma)

- Mechanism : Inhibition of key signaling pathways (Akt, MAPK, STAT3)

- Results : Dose-dependent reduction in cell viability and tumor size in mice.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Data Table: Antimicrobial Efficacy

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anti-Inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been recognized for its anti-inflammatory effects. It reduces pro-inflammatory cytokines and reactive oxygen species in cellular models, suggesting its potential utility in managing inflammatory diseases .

Case Study: Inflammatory Response

- Model : Cellular assays

- Findings : Significant reduction in inflammatory markers.

- Potential Applications : Treatment of chronic inflammatory conditions.

Wound Healing Properties

This compound has also been studied for its wound healing capabilities. Its application in topical formulations has shown to enhance the healing process by promoting cell migration and proliferation at the wound site .

Data Table: Wound Healing Efficacy

| Study Focus | Outcome | Reference |

|---|---|---|

| Topical application | Enhanced healing rate | |

| Cell migration assay | Increased fibroblast activity |

Pharmacological Potential

This compound's pharmacological potential extends beyond anticancer and antimicrobial applications. It is being explored for its hepatoprotective effects and as an agent for managing metabolic disorders such as type II diabetes by enhancing insulin sensitivity .

Case Study: Metabolic Disorders

- Application : Potential treatment for type II diabetes.

- Mechanism : Activation of insulin sensitivity pathways.

- Research Findings : Promising results in animal models.

作用机制

相似化合物的比较

桦木醛在结构上与其他羽扇豆烷型三萜类化合物相似,例如:

白桦脂醇: 桦木醛和桦木酸的前体。

桦木酸: 桦木醛的氧化产物,具有类似的药理特性。

桦木酮酸: 白桦脂醇合成桦木醛的中间体.

独特性: 桦木醛因其官能团的特定组合而独一无二,这赋予了其独特的生物活性。 它能够进行各种化学转化,使其成为合成具有增强特性的衍生物的多功能化合物 .

生物活性

Betulinaldehyde is a triterpenoid compound derived from the bark of birch trees, specifically Betula species. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiovascular health, and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor effects, particularly against lung cancer cell lines such as A549.

- Inhibition of Cell Viability and Proliferation : this compound significantly inhibits the viability and proliferation of A549 cells in a dose-dependent manner. The compound was shown to reduce cell migration as well .

- Signaling Pathways : It affects critical signaling pathways involved in tumorigenesis:

In Vivo Studies

In a xenograft model using nude mice, this compound was administered at varying doses (50 mg/kg to 200 mg/kg). The treatment resulted in significant tumor growth inhibition compared to the control group .

2. Cardiovascular Effects

This compound has been investigated for its role in vascular remodeling, a process linked to various cardiovascular diseases.

Key Findings

- Matrix Metalloproteinase Regulation : Network pharmacology identified matrix metalloproteinase 9 (MMP9) as a key target for this compound. In vivo studies showed that this compound administration resulted in decreased MMP9 expression, which is crucial for preventing pathological vascular remodeling .

- Cell Proliferation and Migration : In vitro assays demonstrated that this compound inhibited vascular smooth muscle cell (VSMC) proliferation and migration, further supporting its potential as a therapeutic agent for cardiovascular conditions .

3. Anti-Infective Properties

This compound also exhibits notable anti-infective properties against various pathogens.

Case Studies

- Anti-Toxoplasma gondii Activity : In studies evaluating growth inhibition against Toxoplasma gondii, this compound demonstrated high efficacy with up to 93% inhibition at specific concentrations .

- Anti-Leishmanial Activity : Betulin aldehyde showed improved anti-leishmanial activity with a 64% inhibition rate at 50 µM concentration .

4. Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

属性

IUPAC Name |

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELCJAPFJOPHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-28-9 | |

| Record name | BETULINALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?

A1: Research suggests that this compound primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to this compound. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.

Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to this compound?

A2: Studies indicate that this compound possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.

Q4: What solvents are suitable for dissolving this compound?

A5: this compound demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []

Q5: Has the stability of this compound under different storage conditions been investigated?

A6: While specific studies on this compound stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。